molecular formula C24H29N5O2 B050514 Zalospirone CAS No. 114298-18-9

Zalospirone

Cat. No. B050514
M. Wt: 419.5 g/mol
InChI Key: AERLHOTUXIJQFV-RCPZPFRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zalospirone is a novel anxiolytic drug that belongs to the azapirone class of compounds. It was first synthesized in the 1980s by a group of researchers at Pfizer, and since then, it has been the subject of extensive scientific research. Zalospirone has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of anxiety disorders.

Mechanism Of Action

The mechanism of action of Zalospirone involves the modulation of serotonin and dopamine neurotransmission. Zalospirone acts as a partial agonist at the 5-HT1A receptor, which is a subtype of serotonin receptor. This results in the activation of the receptor and the subsequent modulation of serotonin neurotransmission. Zalospirone also acts as a partial agonist at the D2 receptor, which is a subtype of dopamine receptor. This results in the modulation of dopamine neurotransmission.

Biochemical And Physiological Effects

The biochemical and physiological effects of Zalospirone are primarily related to its modulation of serotonin and dopamine neurotransmission. This results in a reduction in anxiety and an increase in mood. Zalospirone has also been shown to have neuroprotective effects, which may be related to its ability to modulate neurotransmission.

Advantages And Limitations For Lab Experiments

The advantages of using Zalospirone in lab experiments include its well-established mechanism of action, its ability to modulate both serotonin and dopamine neurotransmission, and its relative safety profile. The limitations of using Zalospirone in lab experiments include its limited availability and the need for specialized equipment to synthesize it.

Future Directions

There are several future directions for research on Zalospirone. One area of research is the development of new analogs of Zalospirone that have improved pharmacological properties. Another area of research is the investigation of the neuroprotective effects of Zalospirone and its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of Zalospirone and its potential use in the treatment of anxiety disorders.

Synthesis Methods

The synthesis of Zalospirone involves a multi-step process that starts with the reaction of 1,4-benzodiazepine-2,5-dione with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. The resulting intermediate is then subjected to a series of chemical reactions that lead to the formation of Zalospirone.

Scientific Research Applications

Zalospirone has been the subject of numerous scientific studies that have investigated its potential as an anxiolytic drug. These studies have demonstrated that Zalospirone has a unique mechanism of action that involves the modulation of serotonin and dopamine neurotransmission. This makes it a promising candidate for the treatment of anxiety disorders, such as generalized anxiety disorder and social anxiety disorder.

properties

CAS RN

114298-18-9

Product Name

Zalospirone

Molecular Formula

C24H29N5O2

Molecular Weight

419.5 g/mol

IUPAC Name

(1S,2S,6R,7R,8R,11S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione

InChI

InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+

InChI Key

AERLHOTUXIJQFV-RCPZPFRWSA-N

Isomeric SMILES

C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6

SMILES

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6

synonyms

3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione
WY 47846
WY-47846
zalospirone
zalospirone dihydrochloride
zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer
zalospirone hydrochloride

Origin of Product

United States

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